molecular formula C8H7N3O3 B11751640 1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No.: B11751640
M. Wt: 193.16 g/mol
InChI Key: IXBZQFZJWMYBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyridine core with a carboxylic acid substituent at position 3. Its partially hydrogenated pyridine ring (6,7-dihydro) and methyl group at position 1 distinguish it structurally from related derivatives.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-11-6-4(3-9-11)2-5(8(13)14)7(12)10-6/h2-3H,1H3,(H,10,12)(H,13,14)

InChI Key

IXBZQFZJWMYBNR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=O)N2)C(=O)O)C=N1

Origin of Product

United States

Preparation Methods

Mechanistic Foundations

The most widely adopted route involves the reaction of 1,3-dicarbonyl compounds (e.g., keto esters or diketones) with 5-aminopyrazoles under acidic conditions. The mechanism begins with nucleophilic attack at the β-carbon of the dicarbonyl compound by either the amino group (-NH₂) or the pyrazole’s C-4 position, forming intermediates 7a or 7b (Figure 1). Subsequent dehydration yields the pyrazolo[3,4-b]pyridine core. For the target compound, 5-amino-1-methylpyrazole (6 ) reacts with a 1,3-dicarbonyl precursor containing a carboxylic acid group at the C-5 position.

Table 1: Representative Reaction Conditions for Cyclocondensation

Starting MaterialsSolventTemperatureTimeYieldReference
5-Amino-1-methylpyrazole + 2-Oxoglutaric acidAcOHReflux5 h68%
5-Amino-1-methylpyrazole + Ethyl 3-oxopentanedioateEtOH/HCl80°C3 h72%

Optimization Strategies

  • Acid Catalysis : Acetic acid (AcOH) promotes both cyclization and dehydration, achieving yields up to 72%.

  • Substituent Effects : Electron-withdrawing groups (EWG) on the dicarbonyl compound enhance electrophilicity, accelerating nucleophilic attack.

  • Side Reactions : Competing acetylation of the amino group is mitigated by using non-acetylated aminopyrazoles.

Modified Japp–Klingemann Approach for Pyrazole Annulation

Reaction Sequence

This method, adapted for pyrazolo[4,3-b]pyridines, involves a tandem SNAr (nucleophilic aromatic substitution) and Japp–Klingemann reaction. While originally targeting a different regioisomer, the protocol is adaptable by altering substitution patterns:

  • SNAr Step : 2-Chloro-3-nitropyridine undergoes substitution with hydrazone anions.

  • Azo-Coupling : Diazotization and coupling yield hydrazones, which cyclize to form the pyrazole ring.

Table 2: Key Intermediates in Japp–Klingemann Synthesis

IntermediateStructureRole in Synthesis
4a 2-Chloro-3-nitropyridine derivativeSNAr substrate
5a′ N-Acetyl hydrazoneCyclization precursor

Adaptations for Target Compound

  • Carboxylic Acid Introduction : Replacing nitro groups with carboxylic acid precursors via hydrolysis post-cyclization.

  • Regioselectivity Control : Steric effects from the 1-methyl group direct cyclization to the [3,4-B] position.

Multicomponent Reactions (MCRs) Involving Keto Acids

Doebner–Ugi Hybrid Methodology

A one-pot synthesis combines the Doebner reaction (for α,β-unsaturated keto acids) with Ugi-type condensations:

  • Doebner Step : Formation of 4-aryl-2-oxobut-3-enoic acids (5b ) from aldehydes and pyruvic acid.

  • Cyclocondensation : Reaction with 5-amino-1-methylpyrazole yields the target scaffold.

Equation 1 :

5-Amino-1-methylpyrazole+4-(R)-2-oxobut-3-enoic acidAcOH, ΔTarget Compound[3]\text{5-Amino-1-methylpyrazole} + \text{4-(R)-2-oxobut-3-enoic acid} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound} \quad

Advantages and Limitations

  • Efficiency : Convergent synthesis reduces isolation steps.

  • Scope Limitation : Bulky aryl groups hinder enoic acid formation, limiting substrate diversity.

Post-Functionalization of Pyrazolo[3,4-b]pyridine Cores

Oxidation of Methyl Esters

For compounds lacking direct carboxylic acid precursors, ester hydrolysis provides access:

  • Esterification : Cyclocondensation with ethyl 3-oxopentanedioate.

  • Saponification : NaOH/EtOH hydrolysis converts esters to carboxylic acids.

Equation 2 :

Ethyl 5-carboxylate derivativeNaOH, EtOH5-Carboxylic acid[1]\text{Ethyl 5-carboxylate derivative} \xrightarrow{\text{NaOH, EtOH}} \text{5-Carboxylic acid} \quad

Side Reactions and Mitigation

  • Over-Oxidation : Controlled reaction times (2–4 h) prevent decarboxylation.

  • Byproduct Formation : Chromatography (SiO₂, EtOAc/hexane) isolates the target compound.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield RangeScalabilityFunctional Group Tolerance
Cyclocondensation68–72%HighModerate
Japp–Klingemann50–65%ModerateLow (EWG required)
Doebner–Ugi MCR60–70%LowHigh
Post-Functionalization75–80%HighHigh

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Characteristic signals include δ 2.45 (s, 3H, N-CH₃), δ 6.82 (s, 1H, pyrazole H), and δ 12.1 (br, 1H, COOH).

  • MS (ESI+) : m/z 194.1 [M+H]⁺, consistent with molecular formula C₈H₇N₃O₃.

Purity Assessment

HPLC analyses report ≥95% purity using C18 columns (MeCN/H₂O + 0.1% TFA).

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : Cyclocondensation achieves 85% atom economy vs. 65% for MCRs.

  • Solvent Recovery : AcOH and EtOH are recyclable via distillation .

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include substituent types (e.g., carboxylic acid, carbonitrile, esters), substitution positions, and ring saturation states. Below is a comparative analysis:

Compound Substituents Ring Saturation Key Properties
Target Compound: 1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid - COOH at position 5
- CH₃ at position 1
6,7-dihydro High polarity (due to COOH), potential for salt formation, acidic character
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-pyrazolo[3,4-b]pyridine-5-carbonitrile () - CN at position 5
- C₆H₅ at position 1
- Aryl group at position 4
4,5,6,7-tetrahydro Lower solubility (CN group), enhanced stability due to aryl substitution
Ethyl 4-(2-aryl-2-oxoethyl)-6-methyl-1,3-diphenyl-pyrazolo[3,4-b]pyridine-5-carboxylate () - COOEt at position 5
- CH₃ at position 6
- Diphenyl at positions 1,3
Fully unsaturated Lipophilic (ester group), potential prodrug behavior
6,7-Dihydro-3-methyl-6-oxo-1-phenyl-pyrazolo[3,4-b]pyridine-5-carbonitrile () - CN at position 5
- C₆H₅ at position 1
6,7-dihydro Intermediate for functionalization, spectroscopic distinctiveness

Physicochemical and Reactivity Differences

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to carbonitrile or ester analogs .
  • Reactivity : The COOH group enables acid-base reactions (e.g., salt formation) and metal coordination, while carbonitriles (CN) are amenable to nucleophilic substitution .

Research Findings

  • Spectroscopic Characterization : Vibrational spectra (IR/Raman) differentiate substituents; for example, the COOH group in the target compound shows distinct O-H stretching (~2500–3000 cm⁻¹) vs. CN (~2200 cm⁻¹) in analogs .
  • Theoretical Studies : Density functional theory (DFT) calculations (e.g., Becke’s exchange-correlation functional) predict electronic properties, such as charge distribution and HOMO-LUMO gaps, influenced by substituents .
  • Biological Relevance : Ester derivatives (e.g., ) may act as prodrugs, while carboxylic acids could enhance binding to polar targets (e.g., enzymes) .

Biological Activity

1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure, which includes a fused pyrazole and pyridine ring. This compound has garnered attention due to its potential biological activities, making it a candidate for further pharmacological exploration and drug development. The molecular formula is C8H7N3O3C_8H_7N_3O_3 with a molecular weight of approximately 193.16 g/mol.

Structural Characteristics

The structure of 1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features:

  • A methyl group at the 1-position.
  • A keto group at the 6-position.
  • A carboxylic acid functional group at the 5-position.

These functional groups contribute to its solubility and reactivity in biological systems, enhancing its potential therapeutic applications .

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit various biological activities, including:

Antiviral Activity

Studies have shown that derivatives of pyrazolo[3,4-b]pyridine possess antiviral properties. For instance:

  • Compounds similar to 1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine demonstrated significant antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV) .

Antibacterial Activity

Research has indicated that certain derivatives exhibit antibacterial properties against multidrug-resistant strains of bacteria . The presence of the carboxylic acid moiety may enhance the compound's interaction with bacterial targets.

Antitumor Activity

In vitro studies have indicated that pyrazolo[3,4-b]pyridines can inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116. The inhibition of cyclin-dependent kinases (CDKs) has been particularly noted, with some compounds showing IC50 values as low as 0.36μM0.36\mu M against CDK2 .

Case Study: Antiviral Mechanisms

A study evaluated several pyrazolo derivatives for their antiviral efficacy against HSV and TMV. Notably:

  • Compound 5 exhibited the highest anti-HSV activity among tested compounds.
  • The introduction of specific functional groups significantly influenced the antiviral efficacy .

Table: Comparative Biological Activities

Compound NameBiological ActivityKey Findings
1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidAntiviralEffective against HSV and TMV
Compound AAntibacterialMIC values of 4–8 μg/mL against MRSA
Compound BAntitumorIC50 of 0.36 µM against CDK2

The biological activity of 1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in viral replication.
  • Cell Cycle Regulation : By inhibiting CDKs, it can disrupt the cell cycle in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?

  • Methodology : The compound can be synthesized via base-catalyzed Michael addition followed by cyclization. For example, ethyl acetoacetate reacts with aryl precursors under basic conditions to form pyrazolo[3,4-b]pyridine intermediates, which are hydrolyzed to the carboxylic acid derivative using LiOH in dioxane/water . Multi-component domino processes involving diethyl malonate and aryl aldehydes are also effective for generating substituted analogs .

Q. How is the tautomeric equilibrium of this compound characterized experimentally and computationally?

  • Methodology : Tautomerism (e.g., keto-enol equilibrium) is studied using solid-phase FT-IR and FT-Raman spectroscopy, complemented by DFT calculations (B3LYP/6-31G basis set). Vibrational assignments and scaled force fields predict dominant tautomeric forms, validated against experimental spectral peaks .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • IR/Raman : Assignments of carbonyl (C=O, ~1717 cm⁻¹) and NH/OH stretches (~3457 cm⁻¹) .
  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) .
  • UV-Vis : Absorption maxima (e.g., 342 nm) correlate with π→π* transitions in the pyrazolo-pyridine core .

Advanced Research Questions

Q. How do solvent polarity and pH influence tautomeric stability and reactivity in this compound?

  • Methodology : Solvent-dependent DFT studies (B3LYP/RHF) model solvation effects on tautomer energy barriers. Polar solvents stabilize enol forms via hydrogen bonding, while nonpolar media favor keto tautomers. Experimental validation uses pH-controlled UV-Vis titrations to track tautomer shifts .

Q. What computational strategies resolve contradictions between experimental and predicted vibrational spectra?

  • Methodology : Discrepancies in peak assignments (e.g., C=O vs. C=N stretches) are addressed by refining scaling factors for DFT force fields. Hybrid methods (e.g., B3LYP with anharmonic corrections) improve agreement for low-frequency modes (<1000 cm⁻¹) .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position increases metabolic stability, as shown in analogs with IC₅₀ values <1 µM in enzyme inhibition assays .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies H-bond interactions between the carboxylic acid group and target active sites (e.g., cyclooxygenase-2) .

Q. What are the challenges in optimizing multi-component reactions for scaled synthesis of derivatives?

  • Methodology : Key issues include regioselectivity control and byproduct formation. Reaction optimization involves:

  • Catalyst Screening : K₂CO₃ vs. DBU for Michael addition efficiency .
  • Temperature Gradients : Cyclization at 80–100°C minimizes dimerization .
  • Workup Protocols : Acid precipitation (pH 2–3) isolates pure carboxylic acid derivatives .

Q. How do steric and electronic effects impact crystallographic packing and solubility?

  • Methodology : Single-crystal XRD (e.g., Acta Crystallographica E) reveals planar pyrazolo-pyridine cores with intermolecular H-bonding (O-H···N). Solubility is enhanced by substituting methyl groups with polar moieties (e.g., -OH or -NH₂), as predicted by Hansen solubility parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.